N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
The compound N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (hereafter referred to as the "target compound") is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core linked to a substituted phenyl group. The phenyl moiety is modified at the 3-position with a methyl group and at the 4-position with a 2-oxopyrrolidine ring.
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13-11-14(4-6-16(13)21-8-2-3-19(21)22)20-27(23,24)15-5-7-17-18(12-15)26-10-9-25-17/h4-7,11-12,20H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUROINZGJQRPMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Attachment of the Benzodioxine Moiety: The benzodioxine ring can be introduced through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives of the pyrrolidine ring.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of sulfonamide-containing compounds on biological systems.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrrolidine and benzodioxine moieties can interact with various receptors or proteins, modulating their activity.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The target compound shares a 2,3-dihydro-1,4-benzodioxine-6-sulfonamide backbone with several analogs (Table 1).
Table 1: Structural and Molecular Comparison of Sulfonamide Analogs
Notes:
- *Estimated values for the target compound based on structural similarity.
- The benzodioxine-sulfonamide core (common to all analogs) contributes to moderate hydrophobicity, with logP values likely ranging between 2.5–4.0.
- Bulkier substituents (e.g., piperazinyl-furyl in ) increase molecular weight and may reduce blood-brain barrier permeability compared to simpler groups (e.g., 3-methylphenyl in ).
Pharmacological and Functional Insights
Binding Affinity and Selectivity
- Piperazine/Piperidine Derivatives : Compounds with piperazine (e.g., ) or piperidine (e.g., ) substituents often target serotonin or dopamine receptors due to their nitrogen-rich heterocycles. For example, the fluorophenyl-piperazinyl group in mimics ligands of 5-HT₁A receptors.
- Pyrrolidinone Derivatives: The 2-oxopyrrolidine group in the target compound is associated with neuroprotective and anticonvulsant activities, as seen in drugs like levetiracetam.
Solubility and Bioavailability
- In contrast, the 4-methylpiperidinyl-oxoethyl group in may introduce steric hindrance, reducing metabolic stability.
Biological Activity
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a benzodioxine core and a sulfonamide group, contributing to its biological properties. The IUPAC name is (2R)-N-hydroxy-2-[(3S)-3-methyl-3-{4-[(2-methylquinolin-4-yl)methoxy]phenyl}-2-oxopyrrolidin-1-yl]propanamide. Its molecular formula is C25H27N3O4, and it has a complex stereochemistry that may influence its interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C25H27N3O4 |
| IUPAC Name | (2R)-N-hydroxy-2-[...propanamide] |
| SMILES | InChI=1S/C25H27N3O4/... |
| CAS Number | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. It may act as an inhibitor of certain enzymes or modulate receptor activity, leading to therapeutic effects in conditions such as inflammation or cancer.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamides demonstrate antibacterial activity against common pathogens such as Escherichia coli and Pseudomonas aeruginosa .
Anticancer Properties
The compound's potential anticancer effects have been explored in various studies. In vitro assays found that it can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting cell death through specific signaling pathways associated with tumor growth inhibition .
Case Studies
- Case Study on Anticancer Activity :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
